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molecular formula C10H17N3 B8482733 5-Amino-2-(4-aminobutyl)-3-methylpyridine

5-Amino-2-(4-aminobutyl)-3-methylpyridine

Cat. No. B8482733
M. Wt: 179.26 g/mol
InChI Key: JMIJKIZBSXTDFQ-UHFFFAOYSA-N
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Patent
US04486434

Procedure details

5-Amino-2-(4-aminobutyl)-3-methylpyridine (5.11 g) in hydrobromic acid (48%, 47 ml) was reacted with cuprous bromide (4.98 g) and copper bronze (0.18 g). A solution of sodium nitrite (2.45 g) in water (16 ml) was added at 5° to 8° C. over 45 minutes, the reaction mixture was allowed to stir at 5° to 8° C. for a further hour and then stirred at room temperature for 3.5 hours. The reaction mixture was diluted with water, and hydrogen sulphide gas was passed, while the pH was progressively raised to 11 by the addition of sodium hydroxide solution. The precipitated copper salts were filtered off at intervals during the above procedure. The product was then extracted at pH 11 with chloroform to give 5-bromo-2-(4-aminobutyl)-3-methylpyridine (4.95 g) m.p. 35°-37° C.
Quantity
5.11 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:20]>O.S.[Cu]>[Br:20][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.11 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)CCCCN)C
Name
cuprous bromide
Quantity
4.98 g
Type
reactant
Smiles
Name
Quantity
47 mL
Type
reactant
Smiles
Br
Name
copper bronze
Quantity
0.18 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S

Conditions

Stirring
Type
CUSTOM
Details
to stir at 5° to 8° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated copper salts were filtered off at intervals during the above procedure
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted at pH 11 with chloroform

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)CCCCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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